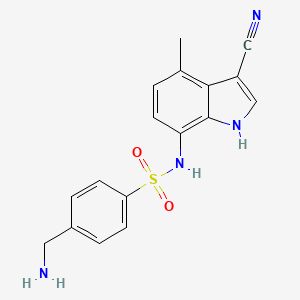
3-(4-amino-3-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-amino-3-methoxyphenyl)propanoic acid: is an organic compound with the molecular formula C10H13NO3 . It is a derivative of propanoic acid, featuring an amino group and a methoxy group attached to a phenyl ring. This compound is known for its white to almost white crystalline powder appearance and has a molecular weight of 195.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-amino-3-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination, using reagents such as ammonia or an amine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reagents: Using bulk quantities of starting materials and reagents.
Optimized Conditions: Employing optimized reaction conditions such as controlled temperature, pressure, and pH to maximize yield and purity.
Purification: The final product is purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-amino-3-methoxyphenyl)propanoic acid can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form derivatives with different functional groups. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products:
Oxidation: Formation of 3-(4-nitro-3-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-amino-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Derivatives: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry:
Material Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-amino-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
3-(4-methoxyphenyl)propanoic acid: Lacks the amino group, making it less reactive in certain biochemical reactions.
3-(4-hydroxy-3-methoxyphenyl)propanoic acid: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity
Uniqueness:
Functional Groups: The presence of both amino and methoxy groups in 3-(4-amino-3-methoxyphenyl)propanoic acid provides unique reactivity and potential for diverse chemical modifications.
Biological Activity: Its structural features contribute to its potential biological activity, making it a valuable compound for research and development
Properties
CAS No. |
91819-02-2 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




